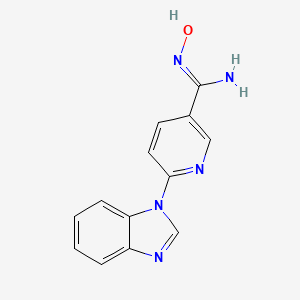

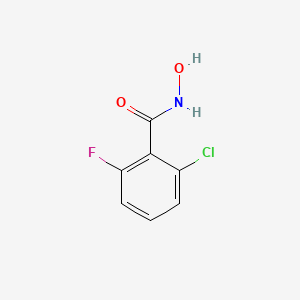

6-(1H-1,3-benzodiazol-1-yl)-N'-hydroxypyridine-3-carboximidamide

Overview

Description

Molecular Structure Analysis

These compounds typically have a complex molecular structure. For instance, imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .Scientific Research Applications

Coordination Chemistry and Properties

M. Boča, R. Jameson, and W. Linert (2011) review the chemistry and properties of compounds containing benzodiazolyl pyridine motifs, emphasizing their spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity. This foundational work suggests potential investigation areas for unknown analogues, highlighting the importance of such compounds in coordination chemistry and their potential applications in creating complex compounds with unique properties (Boča, Jameson, & Linert, 2011).

Medicinal Chemistry Applications

Bhat and Belagali (2020) provide a comprehensive review on the importance of benzothiazole derivatives in medicinal chemistry, detailing their wide range of pharmacological activities such as antiviral, antimicrobial, and anti-cancer properties. This review underscores the benzothiazole scaffold's critical role in developing new therapeutic agents, suggesting that derivatives of 6-(1H-1,3-benzodiazol-1-yl)-N'-hydroxypyridine-3-carboximidamide could have significant applications in medicinal chemistry due to their structural similarity (Bhat & Belagali, 2020).

Synthetic Methodologies

Ofentse Mazimba (2016) reviews synthetic procedures for 6H-benzo[c]chromen-6-ones, highlighting the importance of these core structures in secondary metabolites and their pharmacological significance. Although not directly mentioning this compound, the methodologies discussed could be relevant for synthesizing and studying this compound and its derivatives, indicating the importance of innovative synthetic strategies in exploring the potential applications of such compounds (Mazimba, 2016).

Optoelectronic Materials

G. Lipunova et al. (2018) report on the use of quinazoline derivatives, a group that includes benzodiazines like this compound, in optoelectronic materials. Their research highlights the incorporation of such compounds into π-extended conjugated systems for novel optoelectronic materials creation, suggesting potential applications in organic light-emitting diodes and other electronic devices (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Mechanism of Action

Target of Action

The primary targets of 6-(1H-1,3-benzodiazol-1-yl)-N’-hydroxypyridine-3-carboximidamide are Cyclin-A2 and Cyclin-dependent kinase 2 . These proteins play a crucial role in cell cycle regulation, particularly the transition from G1 phase to S phase and the initiation of DNA replication.

Mode of Action

The compound interacts with its targets by binding to the active site, thereby inhibiting the function of these proteins . This results in the disruption of cell cycle progression, preventing the cells from entering the S phase and initiating DNA replication.

Biochemical Pathways

The affected pathway is the cell cycle regulation pathway . By inhibiting Cyclin-A2 and Cyclin-dependent kinase 2, the compound disrupts the normal progression of the cell cycle . The downstream effects include halted cell growth and proliferation.

Result of Action

The molecular effect of the compound’s action is the inhibition of Cyclin-A2 and Cyclin-dependent kinase 2 . On a cellular level, this results in the disruption of cell cycle progression, leading to halted cell growth and proliferation. This could potentially be used for the treatment of diseases characterized by uncontrolled cell growth, such as cancer.

Safety and Hazards

The safety and hazards associated with these compounds can vary widely depending on their specific structure and how they are used. For example, some compounds containing the 1H-1,3-benzodiazol-1-yl and pyridine groups are labeled with the GHS07 pictogram, indicating that they can cause harm if swallowed, inhaled, or if they come into contact with skin .

properties

IUPAC Name |

6-(benzimidazol-1-yl)-N'-hydroxypyridine-3-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N5O/c14-13(17-19)9-5-6-12(15-7-9)18-8-16-10-3-1-2-4-11(10)18/h1-8,19H,(H2,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBYOJHNFHVUBHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2C3=NC=C(C=C3)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=CN2C3=NC=C(C=C3)/C(=N/O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

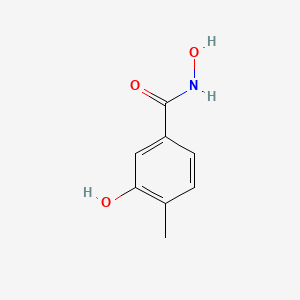

![3-[(2-Hydroxy-4-methylphenyl)formamido]propanoic acid](/img/structure/B3339355.png)

![N-{3-[1-(hydroxyimino)ethyl]phenyl}benzamide](/img/structure/B3339357.png)

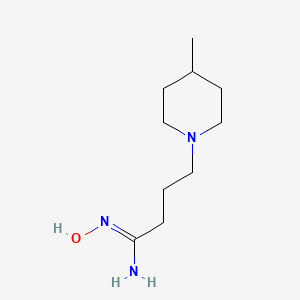

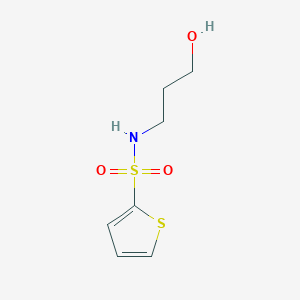

![2-Ethyl-1-[4-(hydroxyimino)piperidin-1-yl]butan-1-one](/img/structure/B3339407.png)

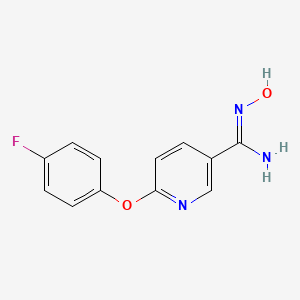

![N-{4-[1-(hydroxyimino)ethyl]phenyl}propanamide](/img/structure/B3339414.png)

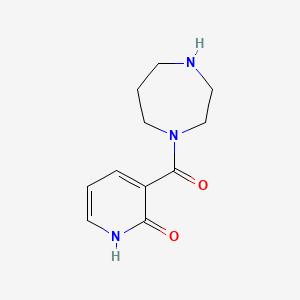

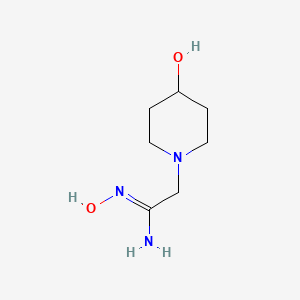

![N'-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzene-1-carboximidamide](/img/structure/B3339422.png)

![{1-[(2-Chlorophenyl)methyl]pyrrolidin-2-yl}methanol](/img/structure/B3339445.png)

![2-Hydroxy-4-[2-(2-methylphenyl)acetamido]benzoic acid](/img/structure/B3339450.png)